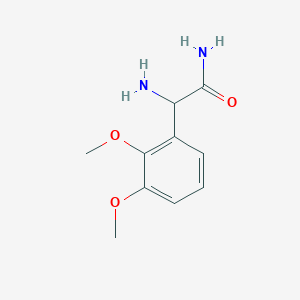![molecular formula C18H10BrN3O2S B12112675 (2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B12112675.png)
(2Z)-2-(5-bromo-1-methyl-2-oxo-1,2-dihydro-3H-indol-3-ylidene)[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
- The compound’s systematic name is quite a mouthful, so let’s break it down. It consists of three main parts:
- The indole moiety: A fused bicyclic system containing a five-membered pyrrole ring and a six-membered benzene ring.
- The thiazolo ring: A five-membered heterocycle containing sulfur and nitrogen atoms.
- The benzimidazole ring: Another fused bicyclic system with a benzene ring and an imidazole ring.
- Overall, this compound exhibits interesting structural features due to its diverse ring systems.
- It may have potential biological activities, which we’ll explore further.
Méthodes De Préparation
- Unfortunately, I couldn’t find specific synthetic routes or industrial production methods for this compound. given its complexity, it likely involves multiple steps.
- Researchers might need to explore custom synthesis or modifications of existing methods to access this compound.
Analyse Des Réactions Chimiques
- The compound could undergo various reactions:
Oxidation: Oxidative processes could occur at the indole or thiazolo rings.
Reduction: Reduction of the carbonyl group (2-oxo) could yield a corresponding alcohol.
Substitution: Halogenation or other substitutions may occur at the bromine position.
- Common reagents:
- For oxidation: Oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
- For reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
- For substitution: Halogenating agents (e.g., N-bromosuccinimide, NBS).
- Major products would depend on reaction conditions and regioselectivity.
Applications De Recherche Scientifique
Chemistry: Researchers might study its reactivity, stability, and potential as a building block for other compounds.
Biology: Investigating its interactions with biomolecules (enzymes, receptors) could reveal biological activity.
Medicine: Screening for anticancer, antimicrobial, or anti-inflammatory properties.
Industry: If scalable synthesis becomes feasible, it could find applications in materials science or drug development.
Mécanisme D'action
- Without specific data, we can only speculate. considering its structural complexity, it might:
- Interact with enzymes or receptors due to its heterocyclic rings.
- Modulate cellular pathways related to inflammation, cell growth, or apoptosis.
- Further research is needed to pinpoint exact targets.
Comparaison Avec Des Composés Similaires
- Unfortunately, I couldn’t find direct analogs, but we can compare it to related structures:
Indole derivatives: Compare its indole moiety to other indole-based compounds.
Thiazolo-benzimidazoles: Explore similar heterocycles.
- Highlight its uniqueness based on the combination of these features.
Remember that this compound’s detailed investigation would require experimental work and collaboration among chemists, biologists, and pharmacologists
Propriétés
Formule moléculaire |
C18H10BrN3O2S |
|---|---|
Poids moléculaire |
412.3 g/mol |
Nom IUPAC |
(2Z)-2-(5-bromo-1-methyl-2-oxoindol-3-ylidene)-[1,3]thiazolo[3,2-a]benzimidazol-1-one |
InChI |
InChI=1S/C18H10BrN3O2S/c1-21-12-7-6-9(19)8-10(12)14(16(21)23)15-17(24)22-13-5-3-2-4-11(13)20-18(22)25-15/h2-8H,1H3/b15-14- |
Clé InChI |
SBOBZTOCXSZQCA-PFONDFGASA-N |
SMILES isomérique |
CN1C2=C(C=C(C=C2)Br)/C(=C/3\C(=O)N4C5=CC=CC=C5N=C4S3)/C1=O |
SMILES canonique |
CN1C2=C(C=C(C=C2)Br)C(=C3C(=O)N4C5=CC=CC=C5N=C4S3)C1=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




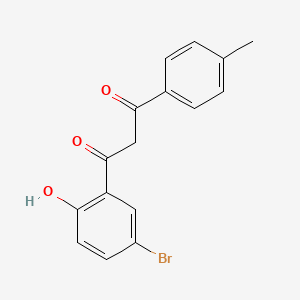
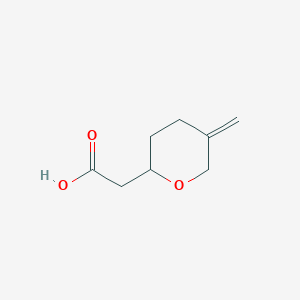
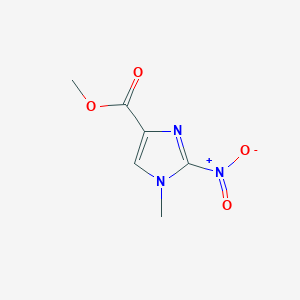
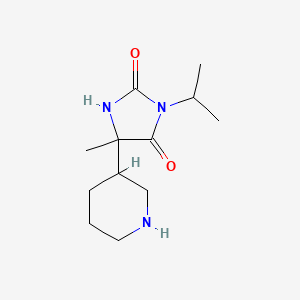
![(4E)-4-[hydroxy(thiophen-2-yl)methylidene]-5-phenyl-1-[5-(propylsulfanyl)-1,3,4-thiadiazol-2-yl]pyrrolidine-2,3-dione](/img/structure/B12112637.png)
![(2,7-dimethyl-4-oxo-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-3(4H)-yl)acetic acid](/img/structure/B12112654.png)

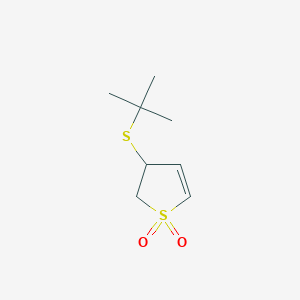
![1h-Indol-6-amine,4-[(1-methylethyl)sulfonyl]-](/img/structure/B12112678.png)

![2-methyl-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-7-amine;trihydrochloride](/img/structure/B12112689.png)
